3-[[Cyanomethyl(dimethylsulfamoyl)amino]methyl]benzonitrile
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Overview
Description
3-[[Cyanomethyl(dimethylsulfamoyl)amino]methyl]benzonitrile is a complex organic compound characterized by the presence of cyano and sulfamoyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[Cyanomethyl(dimethylsulfamoyl)amino]methyl]benzonitrile typically involves multi-step organic reactions. One common method includes the reaction of benzonitrile with cyanomethyl(dimethylsulfamoyl)amine under controlled conditions. The reaction may require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[[Cyanomethyl(dimethylsulfamoyl)amino]methyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitrile groups to amines or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
3-[[Cyanomethyl(dimethylsulfamoyl)amino]methyl]benzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[[Cyanomethyl(dimethylsulfamoyl)amino]methyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: A simpler compound with a single nitrile group, used as a precursor in organic synthesis.
Dimethylsulfamoylbenzonitrile: Similar in structure but lacks the cyanomethyl group, used in different synthetic applications.
Uniqueness
3-[[Cyanomethyl(dimethylsulfamoyl)amino]methyl]benzonitrile is unique due to the combination of its functional groups, which confer specific reactivity and potential applications not found in simpler analogs. This uniqueness makes it valuable in specialized research and industrial contexts.
Properties
IUPAC Name |
3-[[cyanomethyl(dimethylsulfamoyl)amino]methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S/c1-15(2)19(17,18)16(7-6-13)10-12-5-3-4-11(8-12)9-14/h3-5,8H,7,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHJPRQMLWSDCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N(CC#N)CC1=CC(=CC=C1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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